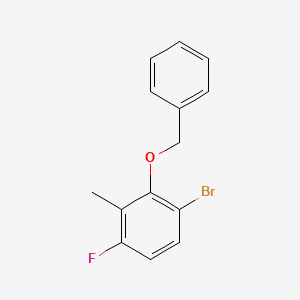
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted aromatic compound, followed by fluorination and methylation under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium complexes. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy-substituted aromatic compounds, such as 2-benzyloxyphenol and 2-benzyloxypyridine . These compounds share structural similarities but differ in their substituents and overall chemical properties.
Uniqueness
The presence of bromo, fluoro, and methyl groups allows for diverse chemical transformations and the exploration of new synthetic pathways .
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-4-fluoro-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-13(16)8-7-12(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
FOGRFYNEZCZEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















